molecular formula C10H7NOS B096473 Cinnamoyl isothiocyanate CAS No. 19495-08-0

Cinnamoyl isothiocyanate

Cat. No. B096473
CAS RN: 19495-08-0
M. Wt: 189.24 g/mol
InChI Key: MIQIHUSOWHSPPO-VOTSOKGWSA-N
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Description

Cinnamoyl isothiocyanate (CIT) is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and materials science. It serves as an intermediate in the synthesis of various derivatives with potential biological activities and material properties.

Synthesis Analysis

The synthesis of cinnamoyl thiourea derivatives from CIT has been explored using substituted aniline in an ionic liquid medium, specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]). This method has shown significant improvements in reactivity, yield, and reaction rate, with the added benefit of product recovery through simple filtration and the recyclability of the ionic liquid .

Molecular Structure Analysis

CIT has been used to synthesize a range of heterocyclic compounds, including 5-cinnamoylamino-2-cyanomethyl-1,3,4-thiadiazole derivatives. These compounds were further reacted to produce various derivatives, such as coumarins, thiazolidines, and thiadiazolo[3,2-a]pyridines, with their structures confirmed by spectral and analytical data .

Chemical Reactions Analysis

CIT has been utilized in the synthesis of polyfunctionally substituted heterocyclic compounds. For instance, it was reacted with 2-cyanoethanoic acid hydrazide to afford thiosemicarbazide derivatives, which were then treated to yield thiadiazole derivatives. These derivatives were further reacted with different reagents to produce a variety of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of CIT derivatives have been studied in the context of liquid-crystalline materials. A series of isobutyl-p-(p'-n-alkoxy cinnamoyloxy) cinnamates were synthesized, displaying enantiotropic nematogenic properties without smectic phases. The mesomorphic behavior and thermal stability of these compounds were characterized using spectroscopic techniques and optical polarizing microscopy .

CIT has also been used to synthesize cinnamoylthioureas and their metal complexes with bivalent metal ions such as Cu(II), Ni(II), Pd(II), and Hg(II). The structures of these complexes were proposed based on various analytical techniques, and they exhibited antibacterial activity .

Relevant Case Studies

In medicinal chemistry, CIT derivatives have been investigated for their potential as antagonists of leukocyte function-associated antigen-1/intercellular adhesion molecule-1 interaction, which plays a role in cell adhesion and inflammation. The structure-activity relationship of these compounds was studied, and certain derivatives with specific substituents showed enhanced activity. One of the compounds was able to reduce cell migration in in vivo experiments .

In another study, CIT was used as an intermediate for the synthesis of various heterocyclic compounds, including thieno[2,3-b]quinolines and isothiazolo[5,4-b]quinolines. These compounds have potential applications in the development of new pharmaceuticals .

Scientific Research Applications

  • Synthesis of Alkaloid Derivatives

    • Field : Organic Chemistry
    • Application Summary : Cinnamoyl isothiocyanate is used in the synthesis of cinnamoyl-containing derivatives of cytisine and anabasine alkaloids .
    • Methods : The reaction of cinnamoyl isothiocyanate with alkaloids has afforded the corresponding thiourea derivatives .
    • Results : The synthesized cinnamoyl-containing derivatives of these alkaloids have shown antimicrobial and cytotoxic activity .
  • Antimicrobial, Anti-inflammatory, and Anticancer Properties

    • Field : Medicinal Chemistry
    • Application Summary : Isothiocyanates, including cinnamoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Enzymatic Hydrolysis of Glucosinolates

    • Field : Biochemistry
    • Application Summary : Isothiocyanates (ITCs), including cinnamoyl isothiocyanate, are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Food Preservation

    • Field : Food Science
    • Application Summary : Isothiocyanates, including cinnamoyl isothiocyanate, have been found to have beneficial activities like antibacterial, antifungal, bioherbicidal, and antioxidant, biopesticidal, anticarcinogenic and antimutagenic . Due to these activities, they are having applications in food preservation like fruit juices and as an additive in Mayonnaise .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Synthesis of Condensed 1,3-Thiazines and Thiazoles

    • Field : Organic Chemistry
    • Application Summary : Cinnamoyl isothiocyanate is used in the synthesis of some condensed 1,3-thiazines and thiazoles .
    • Methods : Initially, the addition of p-aminobenzoic acid to cinnamoyl isothiocyanate in acetone with stirring at room temperature for 1 h gave cinnamoyl thiourea derivative . Base-induced intramolecular ring closing of this derivative led to 1,3-thiazine cyclization .
    • Results : The synthesized compounds showed that one of them is the most active compound towards the cancer cell line at which its reactivity is higher than that of the standard doxorubicin (anticancer reference drug) .
  • Synthesis of Cinnamoyl-Containing Derivatives of Alkaloids

    • Field : Organic Chemistry
    • Application Summary : The reaction of cinnamoyl isothiocyanate with alkaloids has afforded the corresponding thiourea derivatives .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Antimicrobial and cytotoxic activity of cinnamoyl-containing derivatives of these alkaloids has been evaluated .
  • Prevention of DNA Damage and Cancer

    • Field : Medicinal Chemistry
    • Application Summary : Isothiocyanates, including cinnamoyl isothiocyanate, can effectively prevent DNA damage and cancer caused by various carcinogens in the diet including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Food Packaging

    • Field : Food Science
    • Application Summary : Isothiocyanates, including cinnamoyl isothiocyanate, have been found to have beneficial activities like antibacterial, antifungal, bioherbicidal, and antioxidant, biopesticidal, anticarcinogenic and antimutagenic . Due to these activities, they have recent applications in food packaging .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application Summary : Isothiocyanates, including cinnamoyl isothiocyanate, have well-defined indirect antioxidant properties .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling cinnamoyl isothiocyanate . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Isothiocyanates, including cinnamoyl isothiocyanate, have raised scientific interest due to their unique chemo-preventive properties against cancer pathogenesis . They have potential as promising chemo-therapeutic agents that could be used in the clinical setting to potentiate the efficacy of existing therapies .

properties

IUPAC Name

(E)-3-phenylprop-2-enoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-10(11-8-13)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQIHUSOWHSPPO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420807
Record name (2E)-3-Phenylprop-2-enoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamoyl isothiocyanate

CAS RN

19495-08-0
Record name (2E)-3-Phenylprop-2-enoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19495-08-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cinnamoyl isothiocyanate
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Cinnamoyl isothiocyanate
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Cinnamoyl isothiocyanate
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Cinnamoyl isothiocyanate
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Cinnamoyl isothiocyanate
Reactant of Route 6
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Cinnamoyl isothiocyanate

Citations

For This Compound
67
Citations
HA El-Sayed, AM Abdel Hamid, MG Assy… - Synthetic …, 2018 - Taylor & Francis
… [ Citation 21 , Citation 22 ] In particularly, cinnamoyl isothiocyanate is an example for the reactive … compounds utilizing cinnamoyl isothiocyanate as a synthon (Schemes 1 and 2). …
Number of citations: 21 www.tandfonline.com
AHH Elghandour, MMM Ramiz… - Organic Preparations …, 1989 - Taylor & Francis
REACTIONS OF SOME AROMATIC AMINES WITH CINNAMOYL ISOTHIOCYANATE … An earlier study' showed that cinnamoyl isothiocyanate … cinnamoyl isothiocyanate &, (0.012 …
M Dzurilla, P Kristian, P Kutschy - Collection of Czechoslovak …, 1977 - cccc.uochb.cas.cz
… With ex-chI oro- and ex-cyanocinnamoyl isothiocyanate, and with E-isomer of ex-bromocinnamoyl isothiocyanate, the reaction proceeds with decomposition to form corresponding …
Number of citations: 5 cccc.uochb.cas.cz
M Dzurilla, P Kristian, G Suchár - Collection of Czechoslovak …, 1976 - cccc.uochb.cas.cz
… A cinnamoyl isothiocyanate molecule can exist in two configurations about the C=C bond and in two conformations about the CC and CN bonds. The configuration of the C=C bond is …
Number of citations: 9 cccc.uochb.cas.cz
M DZURIĹLA, P Kristian - Chem. zvestí, 1979 - chemicalpapers.com
… To the solution of sodium hydrogen selenide (0.015 mol) 4-substituted cinnamoyl isothiocyanate (0.01 mol) was added in small portions under stirring and cooling. Addition of diluted (1:…
Number of citations: 5 www.chemicalpapers.com
AFS Ahmed, N Aouf, MG Assy - Journal of Chemical Research …, 1998 - pubs.rsc.org
Addition±Cyclization Reactions of Cinnamoyl Isothiocyanate with Nitrogen and Oxygen … The synthesis of pyrimidine, thiazine and pyridine derivatives utilizing cinnamoyl isothiocyanate …
Number of citations: 1 pubs.rsc.org
OA Nurkenov, ZS Nurmaganbetov… - Russian Journal of …, 2019 - Springer
… The reaction of cinnamoyl isothiocyanate with alkaloids has afforded the corresponding thiourea derivatives. Antimicrobial and cytotoxic activity of cinnamoyl-containing derivatives of …
Number of citations: 6 link.springer.com
M Dzurilla, E Demjánová - Chem. zvesti, 1974 - chemicalpapers.com
… Rhodanines were prepared by reaction of cinnamoyl isothiocyanate with an excess of thioglycolic acid which represented a medium acidic enough for cyclization. 3-Cinna…
Number of citations: 1 www.chemicalpapers.com
ML Xiao, FH Chen, ZJ Chen, BS Guo, XH Lv… - Chinese Chemical …, 2007 - Elsevier
… Now we reported the synthesis of cinnamoyl thiourea derivatives from cinnamoyl isothiocyanate (CIT) and substituted anilines (RC 6 H 4 NH 2 ) in the mostly used ionic liquid 1-butyl-3-…
Number of citations: 16 www.sciencedirect.com
M Dzurilla, P Kristian, E Demjánová - CHEMICKE ZVESTI, 1973 - chempap.org
… To the appropriate cinnamoyl isothiocyanate (0.013 mole) dissolved in anhydrous ether (10—15 ml), enamine (0.013 mole) was added dropwise at 5—10C under stirring. After 30 …
Number of citations: 9 chempap.org

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